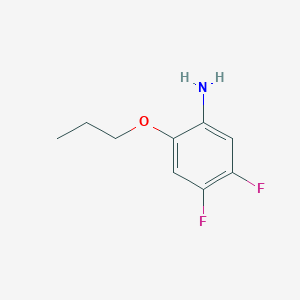

4,5-Difluoro-2-propoxyaniline

Description

4,5-Difluoro-2-propoxyaniline is a fluorinated aromatic amine characterized by a propoxy group at the 2-position and fluorine atoms at the 4- and 5-positions of the benzene ring. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by fluorine substituents and the alkoxy group. Fluorine atoms enhance metabolic stability and lipophilicity, while the propoxy group may modulate solubility and binding interactions. However, direct pharmacological or biochemical data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

Propriétés

Formule moléculaire |

C9H11F2NO |

|---|---|

Poids moléculaire |

187.19 g/mol |

Nom IUPAC |

4,5-difluoro-2-propoxyaniline |

InChI |

InChI=1S/C9H11F2NO/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3,12H2,1H3 |

Clé InChI |

HHJGGEBQPUQAOS-UHFFFAOYSA-N |

SMILES canonique |

CCCOC1=CC(=C(C=C1N)F)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

However, insights can be drawn from fluorinated aromatic amines and nucleoside analogues discussed in the literature.

Structural Analogues in Fluorinated Aromatic Amines

Reference Example 50 (4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline) :

- Structural Features : Contains a trifluoromethyl group (strong electron-withdrawing) and a pyridinyl substituent.

- Comparison :

- Electronic Effects : The trifluoromethyl group in Reference Example 50 provides greater electron-withdrawing character compared to the fluorine atoms in 4,5-Difluoro-2-propoxyaniline. This could enhance stability against oxidative metabolism but reduce nucleophilic reactivity.

- Solubility : The propoxy group in this compound likely increases hydrophilicity compared to the trifluoromethyl-pyridinyl moiety in Reference Example 50.

Functional Analogues: Fluorinated Nucleosides

Key Findings from Nucleoside Studies:

- Fluorine’s Role in Binding : In dFdC, fluorine substitution enhances deoxycytidine kinase affinity (Km = 3.6 µM vs. 8.8 µM for ara-C), improving triphosphate accumulation . For this compound, fluorine atoms may similarly influence interactions with aromatic amine-metabolizing enzymes (e.g., cytochrome P450).

- Persistence in Cells : dFdCTP has a biphasic half-life (t1/2 α = 3.9 h, β >16 h), enabling prolonged DNA synthesis inhibition . Analogously, the fluorine in this compound could slow hepatic metabolism, extending its biological half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.